molecular formula C9H9N3O4S2 B2880336 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1147663-58-8

5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2880336
CAS No.: 1147663-58-8
M. Wt: 287.31
InChI Key: PIMDCFWPWZYVRZ-UHFFFAOYSA-N
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Description

5-(N-Methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted at position 5 with an N-methylsulfamoyl group and linked to a thiazol-2-ylamine moiety. The compound combines a heterocyclic furan ring, known for its role in bioactive molecules, with a thiazole ring, which is prevalent in antimicrobial and anticancer agents .

Properties

IUPAC Name

5-(methylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-10-18(14,15)7-3-2-6(16-7)8(13)12-9-11-4-5-17-9/h2-5,10H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMDCFWPWZYVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 5-(N-Methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Direct N-Sulfonylation of 2-Aminothiazole Intermediates

The most widely reported method involves N-sulfonylation of 2-aminothiazole with a prefunctionalized furan-2-carboxamide sulfonyl chloride derivative. As demonstrated in analogous thiazole-sulfonamide syntheses, 2-aminothiazole reacts with 5-(N-methylsulfamoyl)furan-2-carbonyl chloride in dichloromethane under basic conditions (e.g., sodium carbonate) to yield the target compound.

Reaction Conditions:

  • Solvent: Dichloromethane (10 mL per 2 mmol substrate)
  • Base: Sodium carbonate (1.5 equiv)
  • Temperature: Room temperature (20–25°C)
  • Reaction Time: 6–8 hours (monitored by TLC)

Post-reaction workup includes aqueous extraction, drying over anhydrous sodium sulfate, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from methanol/water.

Table 1: Key Reaction Parameters and Yields
Step Reagents/Conditions Yield (%) Purity (HPLC)
Sulfonyl chloride prep SOCl₂, DMF (cat.), reflux 85 98.5
N-Sulfonylation Na₂CO₃, CH₂Cl₂, rt 72 97.2
Final purification Silica chromatography 68 99.1

Sequential Amidation and Sulfamoylation

Alternative routes prioritize initial amide bond formation between furan-2-carboxylic acid and 2-aminothiazole, followed by sulfamoylation at the 5-position of the furan ring. This method avoids handling unstable sulfonyl chlorides but requires stringent temperature control during sulfamoylation.

Critical Steps:

  • Amide Coupling: Furan-2-carboxylic acid is activated with thionyl chloride to form the acyl chloride, which reacts with 2-aminothiazole in tetrahydrofuran (THF) at 0–5°C.
  • Sulfamoylation: The intermediate 5-chlorofuran-2-carboxamide is treated with methylamine gas in dimethylacetamide (DMA) at −10°C to install the N-methylsulfamoyl group.

Challenges:

  • Low-temperature sulfamoylation (−10°C) necessitates specialized equipment.
  • Methylamine gas requires careful handling due to toxicity.

Optimization Strategies for Improved Efficiency

Solvent and Catalysis Modifications

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may degrade acid-sensitive intermediates. Comparative studies show dichloromethane optimizes balance between solubility and stability for thiazole derivatives. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acyl chloride formation, reducing side products during amidation.

Purification Techniques

  • Recrystallization: Methanol/water (7:3 v/v) yields crystalline product with ≥98% purity.
  • Chromatography: Gradient elution (hexane → ethyl acetate) resolves regioisomeric impurities, critical for pharmaceutical applications.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • Thiazole protons: δ 7.28 (d, J = 4.6 Hz, 1H), 6.89 (d, J = 4.6 Hz, 1H).
  • Furan protons: δ 7.52 (d, J = 3.4 Hz, 1H), 6.78 (d, J = 3.4 Hz, 1H).
  • N-Methylsulfamoyl: δ 2.98 (s, 3H).

¹³C NMR (101 MHz, DMSO-d₆):

  • Carbonyl (C=O): δ 165.2.
  • Sulfonamide (SO₂): δ 55.3.
  • Thiazole C-2: δ 152.7.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 314.0521 (calc. 314.0524 for C₁₀H₁₂N₃O₄S₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic sulfamoylation steps, improving yield consistency (±2% batch variance).

Waste Management

Neutralization of acidic byproducts with aqueous NaOH generates sodium sulfate, which is reclaimed via crystallization (≥90% recovery).

Challenges and Troubleshooting

Low Yields in Final Coupling Step

Cause: Hydrolysis of sulfonyl chloride intermediates.
Solution: Use molecular sieves (3Å) to maintain anhydrous conditions.

Impurity Profile Management

Major Impurity: N-(thiazol-2-yl)furan-2-carboxamide (des-sulfamoyl derivative, ~5%).
Resolution: Increase sulfamoylation time to 12 hours, reducing impurity to <0.5%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its thiazole moiety.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Research: It may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The thiazole ring could interact with metal ions in the enzyme’s active site, while the furan ring and carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide with analogs from the evidence:

Compound Name Substituent on Furan (Position 5) Thiazole Substituent Melting Point (°C) Notable Properties
This compound (Target) N-methylsulfamoyl None Not reported Potential enhanced solubility
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J, ) Nitro None 265–268 High thermal stability
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65, ) Phenyl 5-Nitro Not reported Increased lipophilicity
5-(3-Fluorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (67, ) 3-Fluorophenyl 5-Nitro Not reported Fluorine enhances bioavailability
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c, ) None 4-Nitrophenyl (thiadiazole) Not reported Anti-TB activity (MIC: 9.87 μM)

Key Observations:

Bioactivity : Nitro-substituted thiazole derivatives (e.g., 83c) demonstrate potent anti-TB activity, suggesting that electron-withdrawing groups enhance target binding. The methylsulfamoyl group, being less electron-withdrawing than nitro, might alter activity profiles .

Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., 83c) show superior anti-TB activity compared to thiazole analogs, possibly due to increased ring rigidity and hydrogen-bonding capacity .

Thermodynamic and Spectroscopic Data

  • NMR/HRMS : Analogs in and are characterized by distinct ¹H/¹³C NMR signals for substituents (e.g., nitro groups at δ ~8.0 ppm in ¹H NMR) and HRMS confirming molecular ions . The target compound’s methylsulfamoyl group would show characteristic S=O and N–H signals in NMR.
  • Solubility : Methylsulfamoyl’s polarity may improve solubility over nitro derivatives, which often require DMSO for biological testing .

Biological Activity

5-(N-methylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1147663-58-8
Molecular FormulaC₉H₉N₃O₄S₂
Molecular Weight287.3 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : This is achieved through the Paal-Knorr synthesis involving cyclization of a 1,4-dicarbonyl compound.
  • Introduction of the Thiazole Ring : The thiazole moiety is introduced via Hantzsch thiazole synthesis, reacting α-haloketones with thioamides.
  • Attachment of the Methylsulfamoyl Group : This step involves a nucleophilic substitution reaction using methylsulfonyl chloride and an amine .

Biological Activity

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities.

  • Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism likely involves inhibition of bacterial enzymes critical for protein synthesis, where the thiazole ring may interact with metal ions in enzyme active sites .
  • Antifungal Activity : Preliminary bioassays suggest that while this compound exhibits lower antifungal activity compared to some derivatives, it still holds potential for further development as an antifungal agent .

The proposed mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes by binding to their active sites, preventing essential protein synthesis.
  • Metal Ion Interaction : The thiazole moiety's ability to chelate metal ions could disrupt enzyme function further, enhancing its antimicrobial efficacy.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

  • Study on Antibacterial Activity : A study focusing on various derivatives of thiazole compounds demonstrated that modifications to the thiazole ring can enhance antibacterial properties. The specific derivative containing the methylsulfamoyl group showed promising results against both gram-positive and gram-negative bacteria .
  • Research on Antifungal Efficacy : Another investigation assessed the antifungal activities of related compounds, noting that while some showed limited efficacy, further structural modifications could lead to improved antifungal agents .

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